molecular formula C9H10ClNO B2448145 N-[3-(chloromethyl)phenyl]acetamide CAS No. 90942-40-8

N-[3-(chloromethyl)phenyl]acetamide

Cat. No. B2448145
CAS RN: 90942-40-8
M. Wt: 183.64
InChI Key: MOMMJJQBRPVSNG-UHFFFAOYSA-N
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Description

N-[3-(chloromethyl)phenyl]acetamide (CMPA) is an organic compound that is used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 201.57 g/mol and a melting point of 98-100 °C. CMPA is an important compound due to its wide range of applications in fields such as biochemistry, pharmacology, and toxicology. It is also used in the synthesis of other compounds and as a reagent in various reactions.

Scientific Research Applications

Silylated Derivatives Synthesis and Structure

  • N-(2-hydroxyphenyl)acetamide was synthesized with chlorotrimethylsilane. Transsilylation by chloro(chloromethyl)dimethylsilane led to a new compound, investigated using NMR, X-ray analysis, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).

Radiosynthesis of Herbicides

  • Radiosynthesis of chloroacetanilide herbicides, like acetochlor, and a dichloroacetamide safener was conducted for studies on metabolism and mode of action (Latli & Casida, 1995).

Improvement in Synthesis Techniques

  • Improved synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was studied, focusing on technical methods and cost-effectiveness (Gong Fenga, 2007).

Comparative Metabolism in Liver Microsomes

  • The metabolism of chloroacetamide herbicides and metabolites in human and rat liver microsomes was compared, exploring a pathway potentially involving carcinogenicity (Coleman et al., 2000).

Anti-Arthritic Properties

  • N-(2-hydroxy phenyl) acetamide showed anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats (Jawed et al., 2010).

Synthesis and Characterization Studies

  • 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through several chemical processes, with the structure confirmed by IR and MS spectroscopy (Zhong-cheng & Wan-yin, 2002).

Analysis of Conformations

  • Conformations of certain chloro and diphenylthiophosphoryl acetamides were studied using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015).

Synthesis of N-phenyl Acetamide Derivatives

  • N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized, optimizing conditions for the highest yield (Tao Jian-wei, 2009).

properties

IUPAC Name

N-[3-(chloromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMMJJQBRPVSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(chloromethyl)phenyl]acetamide

CAS RN

90942-40-8
Record name N-[3-(chloromethyl)phenyl]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (0.15 ml) was added to a stirred solution of 3-acetylaminobenzylalcohol (260 mg) and TEA (0.26 ml) in DCM (2 ml) at 0° C. The reaction was allowed to warm to room temperature and stirred for two hours. The mixture was diluted with EtOAc (20 mL) and MeOH (1 ml) and stirred for 5 minutes. The mixture was then washed with water (30 ml), organic layer was dried over sodium sulphate and solvent evaporated. The residue was columned on silica gel using DCM then ethyl acetate as eluant to give 3-acetylaminobenzylchloride (210 mg). 1H NMR (CDCl3) δ: 7.59 (s, 1H), 7.41 (d, 1H), 7.31 (t, 1H), 7.14 (d, 1H), 4.56 (s, 2H), 2.18 (s, 3H).
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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